(R)-1,4-Benzodioxane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of benzodiazepine derivatives is a topic of interest in several of the provided papers. For instance, one paper describes the synthesis of 1,4-benzodiazepine-3,5-diones from N-carbamoylmethylanthranilic acids, which required specific substituents on the amino groups to achieve ring closure . Another paper reports the synthesis of 2,3-benzodiazepines via Rh(III)-catalyzed C-H functionalization, retaining certain bonds while selectively cleaving others . Additionally, a solid-phase synthesis method for 1,4-benzodiazepine-2,5-diones is detailed, demonstrating the incorporation of diverse functionality into the benzodiazepine products . These synthetic methods could potentially be adapted or provide insights into the synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. The papers discuss various structural modifications and derivatives of benzodiazepines, such as the introduction of amino groups or carboxylic acid functionalities . The structural analysis of these compounds is crucial for understanding their binding affinities and biological activities. Although the exact molecular structure of (R)-1,4-Benzodioxane-2-carboxylic acid is not discussed, the principles of ring fusion and functional group modification are relevant.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodiazepines often include ring closure reactions, functional group transformations, and rearrangements. For example, a novel ring contraction rearrangement was observed during the synthesis of a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione . Another study utilized intramolecular nucleophilic substitution for the synthesis of 1,4-benzodiazepine-2,5-dione derivatives . These reactions highlight the complexity and versatility of the chemical transformations that can occur in benzodiazepine synthesis, which may be applicable to the synthesis and reaction analysis of (R)-1,4-Benzodioxane-2-carboxylic acid.
Physical and Chemical Properties Analysis
Scientific Research Applications
Enantiomeric Resolutions and Derivative Synthesis
(R)-1,4-Benzodioxane-2-carboxylic acid has been extensively studied for its enantiomeric resolutions and derivative synthesis. One research highlighted the efficient resolution of racemic acid to obtain (R)-1,4-Benzodioxane-2-carboxylic acid with high chemical yield and enantiomeric excess (Bolchi, Fumagalli, Moroni, Pallavicini, & Valoti, 2003). Another study demonstrated the chemoenzymatic synthesis of chiral carboxylic acids, including 1,4-benzodioxane-2-carboxylic acid derivatives, as valuable building blocks for pharmaceuticals and biologically active compounds (Benz, Muntwyler, & Wohlgemuth, 2007).
Pharmaceutical Intermediate
(R)-1,4-Benzodioxane-2-carboxylic acid is also utilized as a starting compound for pharmaceuticals. A study discussed the catalytic ability of lipases in the preparation of enantiomerically pure esters of 1,4-benzodioxan-2-carboxylate, important in the production of certain drugs (Varma, Kasture, Nene, & Kalkote, 2008).
Chemical and Enzymatic Technologies
Practical chemical and enzymatic technologies have been developed for the synthesis of (S)-1,4-benzodioxan-2-carboxypiperizine, a key intermediate in the synthesis of certain medications, using (S)-1,4-Benzodioxane-2-carboxylic acid (Fang, Grover, Han, Mcconville, Rossi, Olsson, Kessler, Wald, & Senanayake, 2001).
Supramolecular Assembly
The compound is also notable in crystallography and supramolecular chemistry. A study on the supramolecular assembly of (R)-1,4-Benzodioxane 2-Carboxylic Acid revealed insights into its molecular structure and intermolecular associations (Jasinski, Butcher, Yathirajan, Narayana, Mallesha, & Mohana, 2009).
Thermochemical Properties
Research has also been conducted on the thermochemical properties of 1,4-benzodioxan-2-carboxylic acid and its derivatives, providing valuable data for further chemical synthesis and applications (Matos, Sousa, & Morais, 2008).
Safety And Hazards
properties
IUPAC Name |
(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHAQMOBKLWRX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350737 | |
Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Benzodioxane-2-carboxylic acid | |
CAS RN |
70918-53-5 | |
Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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